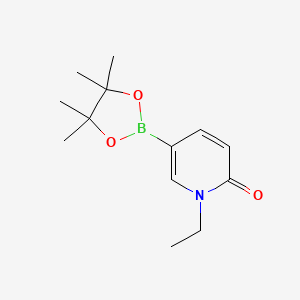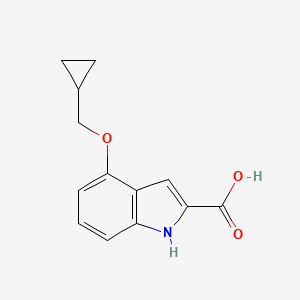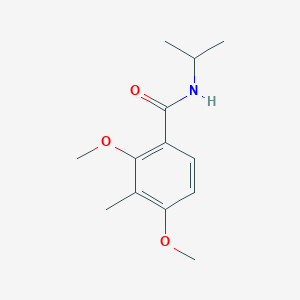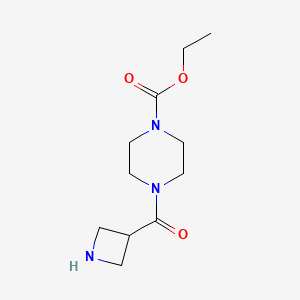
Chlorhydrate de 1-phényl-2-(2H-1,2,3-triazol-2-yl)éthan-1-amine
Vue d'ensemble
Description
“1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is a chemical compound . It is a derivative of 1,2,3-triazole, a class of compounds that have been extensively studied due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of 1,2,3-triazole analogs, including “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride”, can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a similar triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
Molecular Structure Analysis
1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e-heterocycles .
Chemical Reactions Analysis
1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .
Applications De Recherche Scientifique
Potentiels pharmacologiques
Les composés triazoliques sont capables de se lier dans le système biologique à une variété d'enzymes et de récepteurs, montrant ainsi des activités biologiques polyvalentes . Ils sont présents comme un élément structurel central dans un certain nombre de classes de médicaments tels que les antibactériens, antifongiques, anticancéreux, antioxydants, antiviraux, anti-inflammatoires, analgésiques, antiépileptiques, antihypertenseurs, antidépresseurs, antidiabétiques, anxiolytiques et antituberculeux .
Activité antimicrobienne
Les triazoles sont couramment utilisés en chimie médicinale et sont inclus dans la classe des antimicrobiens en raison de leur profil de sécurité et de leur excellent indice thérapeutique . Ils ont été utilisés pour développer de nouvelles classes d'agents antibactériens pour lutter contre les agents pathogènes multirésistants .
Activité antifongique
Parmi les médicaments antifongiques, les conazoles constituent une classe majeure basée sur la fraction azole . Les médicaments contenant du triazole disponibles dans le commerce comprennent le fluconazole et le voriconazole .
Activité antidépressive
Le noyau triazole est présent dans plusieurs médicaments antidépresseurs tels que la trazodone et la néfazodone .
Activité antihypertensive
Les dérivés triazoliques ont été utilisés dans le développement de médicaments antihypertenseurs, tels que le trapidil .
Activité antiépileptique
Le rufinamide, un médicament antiépileptique, contient un noyau 1,2,3-triazole .
Activité anticancéreuse
Les composés modifiés par le triazole ont montré une activité antitumorale considérable envers diverses lignées cellulaires .
Synthèse organique et biologie chimique
Les 1,2,3-triazoles ont trouvé de larges applications en synthèse organique, en biologie chimique et dans l'industrie . Ils font partie des blocs de construction essentiels comme les acides aminés, les nucléotides, etc. .
Mécanisme D'action
Target of Action
The primary target of “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .
Biochemical Pathways
The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the carbonic anhydrase pathway. This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme. By inhibiting this enzyme, the compound can disrupt this pathway and its downstream effects .
Result of Action
The compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance, potentially leading to a variety of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it has been observed to bind with certain proteins, influencing their function and stability. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .
Cellular Effects
The effects of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride change over time. The compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .
Metabolic Pathways
1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization events are essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .
Propriétés
IUPAC Name |
1-phenyl-2-(triazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9;/h1-7,10H,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRKMCAHDGVREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)






